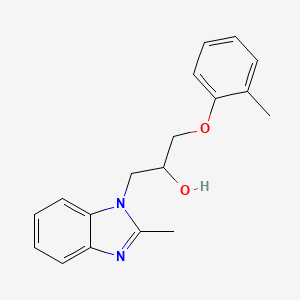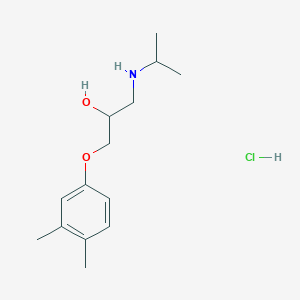![molecular formula C18H26O6 B3846630 Diethyl 2-[4-(3-methoxyphenoxy)butyl]propanedioate](/img/structure/B3846630.png)
Diethyl 2-[4-(3-methoxyphenoxy)butyl]propanedioate
Descripción general
Descripción
Diethyl 2-[4-(3-methoxyphenoxy)butyl]propanedioate is a versatile chemical compound with a wide range of applications in scientific research. It is known for its unique properties and potential for innovation in various fields, including drug synthesis and material science.
Métodos De Preparación
The synthesis of Diethyl 2-[4-(3-methoxyphenoxy)butyl]propanedioate typically involves the alkylation of enolate ions. This process is carried out by treating the enolate ion with an alkyl halide, forming a new carbon-carbon bond through an S_N2 reaction . The reaction conditions often include the use of sodium ethoxide in ethanol to convert diethyl propanedioate into its enolate ion, which then reacts with the alkyl halide to produce the desired compound .
Análisis De Reacciones Químicas
Diethyl 2-[4-(3-methoxyphenoxy)butyl]propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the enolate ion reacts with electrophilic alkyl halides.
Hydrolysis and Decarboxylation: On heating with aqueous hydrochloric acid, the compound undergoes hydrolysis of its ester groups followed by decarboxylation, resulting in the formation of substituted monocarboxylic acids.
Common reagents used in these reactions include sodium ethoxide, ethanol, and alkyl halides. The major products formed from these reactions are typically substituted malonic esters and monocarboxylic acids .
Aplicaciones Científicas De Investigación
Diethyl 2-[4-(3-methoxyphenoxy)butyl]propanedioate has several scientific research applications, including:
Drug Synthesis: The compound is used as an intermediate in the synthesis of various pharmaceuticals due to its ability to form new carbon-carbon bonds.
Material Science: Its unique properties make it valuable in the development of new materials with specific characteristics.
Biological Research: The compound is utilized in studies related to its potential cytotoxic activity against cancer cells.
Mecanismo De Acción
The mechanism by which Diethyl 2-[4-(3-methoxyphenoxy)butyl]propanedioate exerts its effects involves its interaction with molecular targets and pathways. For instance, in studies related to its cytotoxic activity, the compound has been shown to inhibit specific enzymes or receptors involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of the research.
Comparación Con Compuestos Similares
Diethyl 2-[4-(3-methoxyphenoxy)butyl]propanedioate can be compared with other similar compounds, such as:
Diethyl [4-(4-methoxyphenoxy)butyl]malonate: This compound shares a similar structure but with a different substitution pattern on the phenoxy group.
Diethyl [4-(2-allyl-4-methoxyphenoxy)butyl]malonate: Another similar compound with an allyl group substitution.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in scientific research.
Propiedades
IUPAC Name |
diethyl 2-[4-(3-methoxyphenoxy)butyl]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O6/c1-4-22-17(19)16(18(20)23-5-2)11-6-7-12-24-15-10-8-9-14(13-15)21-3/h8-10,13,16H,4-7,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAVHOFDIAHNDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCOC1=CC=CC(=C1)OC)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dimethoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B3846551.png)
![1-[6-(2-Fluorophenoxy)hexyl]imidazole](/img/structure/B3846557.png)
![4-[[2-chloro-5-(trifluoromethyl)phenyl]diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B3846569.png)
![4-[5-(2-fluorophenoxy)pentyl]morpholine](/img/structure/B3846576.png)
![1-(3-methoxybenzyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B3846585.png)
![3-(2-hydroxy-1-methylethyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3846588.png)




![N-[1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B3846632.png)


![4-nitro-N'-[(4-nitrophenoxy)acetyl]benzohydrazide](/img/structure/B3846655.png)
